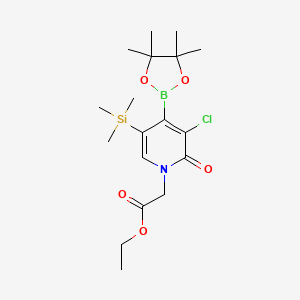
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is an organic compound with the molecular formula C14H19NO This compound is characterized by a naphthalene ring substituted with a dimethylamino-ethoxy group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1-amine and 2-dimethylaminoethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the naphthalene derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Applications De Recherche Scientifique
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Dimethylamino-ethoxy)-benzylamine: Similar structure but with a benzene ring instead of a naphthalene ring.
4-(2-Dimethylamino-ethoxy)-phenylamine: Another similar compound with a phenyl ring.
Uniqueness
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is unique due to its naphthalene core, which provides enhanced stability and potential for fluorescence compared to its benzene or phenyl analogs. This makes it particularly valuable in applications requiring stable aromatic compounds with specific electronic properties.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethoxy]naphthalen-1-amine |
InChI |
InChI=1S/C14H18N2O/c1-16(2)9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8H,9-10,15H2,1-2H3 |
Clé InChI |
LVEDFHJRNKSWKG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=C(C2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)




![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)



![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)
